molecular formula C11H17N B13146249 (1R)-1-(4-propylphenyl)ethanamine

(1R)-1-(4-propylphenyl)ethanamine

Cat. No.: B13146249
M. Wt: 163.26 g/mol
InChI Key: JJHHWCQQAOZVKQ-SECBINFHSA-N
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Description

(1R)-1-(4-Propylphenyl)ethanamine is a chiral primary amine characterized by a propyl substituent at the para position of a benzene ring and an ethylamine group with (R)-configuration at the benzylic carbon. Its molecular formula is C₁₁H₁₇N (molecular weight: 163.26 g/mol) . The compound’s stereochemistry and substituent arrangement make it a candidate for applications in asymmetric synthesis, pharmaceuticals, and agrochemical intermediates. Synthesis routes often involve catalytic reduction of corresponding ketones (e.g., 1-(4-propylphenyl)ethanone via Wolff-Kishner or hydrogenation methods) .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-1-(4-propylphenyl)ethanamine

InChI

InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3/t9-/m1/s1

InChI Key

JJHHWCQQAOZVKQ-SECBINFHSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)[C@@H](C)N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-propylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(4-propylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of (1R)-1-(4-propylphenyl)ethan-1-amine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process often employs metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-propylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or as a building block in material science.

Mechanism of Action

The mechanism of action of (1R)-1-(4-propylphenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, altering their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variation: Propyl vs. Isopropyl

  • (1R)-1-(4-Isopropylphenyl)ethanamine hydrochloride (C₁₂H₁₈NCl, MW: 211.73 g/mol):
    • The branched isopropyl group increases steric hindrance compared to the linear propyl chain, reducing solubility in polar solvents.
    • As a hydrochloride salt, it exhibits higher crystallinity and stability than the free base form of the target compound .

Halogen-Substituted Analogues

  • (1R)-1-(4-Chlorophenyl)ethanamine (C₈H₁₀ClN, MW: 155.63 g/mol):
    • The electron-withdrawing chlorine atom enhances electrophilicity, making it reactive in amide coupling (e.g., carpropamid synthesis) .
    • Lower lipophilicity (logP ~1.8) compared to the propyl variant (logP ~3.2), affecting membrane permeability in bioactive applications.

Enantiomeric Pair: (1R) vs. (1S)

  • (1S)-1-(4-Propylphenyl)ethanamine :
    • Shares identical molecular weight and substituents but exhibits opposite optical rotation.
    • Enantiomers may display divergent receptor-binding profiles; e.g., the (R)-form could show higher affinity in chiral catalysts or pharmaceuticals .

Aromatic System Modifications

  • (R)-(+)-1-(Naphthyl)ethylamine (C₁₂H₁₃N, MW: 171.24 g/mol):
    • The naphthyl group enhances π-π stacking interactions, useful in chiral resolution or fluorescence-based assays.
    • Lower solubility in aqueous media due to increased hydrophobicity .

Substituent Position and Electronic Effects

  • (1R)-1-(3-Methoxyphenyl)ethanamine (C₉H₁₃NO, MW: 151.21 g/mol): Methoxy at the meta position introduces electron-donating effects, altering reactivity in electrophilic substitutions. Reduced steric bulk compared to para-substituted propyl derivatives .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Substituent Key Properties Applications
(1R)-1-(4-Propylphenyl)ethanamine C₁₁H₁₇N 163.26 Para-propyl High lipophilicity, chiral center Agrochemical intermediates, catalysts
(1R)-1-(4-Isopropylphenyl)ethanamine·HCl C₁₂H₁₈NCl 211.73 Para-isopropyl Hydrochloride salt, crystalline Pharmaceutical salt forms
(1R)-1-(4-Chlorophenyl)ethanamine C₈H₁₀ClN 155.63 Para-chloro Electrophilic reactivity Amide coupling in agrochemicals
(1S)-1-(4-Propylphenyl)ethanamine C₁₁H₁₇N 163.26 (S)-configuration Enantiomeric selectivity Chiral resolution studies
(R)-(+)-1-(Naphthyl)ethylamine C₁₂H₁₃N 171.24 Naphthyl Enhanced π interactions Fluorescent probes

Notes

  • Stereochemical Purity : Chiral column chromatography or enzymatic resolution is required to isolate (1R)-enantiomers, as diastereomers may resist separation .
  • Safety : Primary amines can cause skin/eye irritation; handle with PPE and under ventilation .
  • Stability : Store in cool, dry conditions to prevent racemization or degradation.

Biological Activity

(1R)-1-(4-propylphenyl)ethanamine, also known as 4-Propylamphetamine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N
  • Molecular Weight : 189.27 g/mol

The presence of the propyl group on the phenyl ring is believed to influence its interaction with biological targets, particularly receptors and enzymes.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research suggests that it may act as a selective agonist for certain adrenergic receptors, which can lead to alterations in neurotransmitter release and modulation of neuronal activity.

Potential Targets:

  • Adrenergic Receptors : Modulation of these receptors can affect cardiovascular functions and central nervous system activities.
  • Dopaminergic Systems : Potential implications in mood regulation and psychostimulant effects.

Biological Activity Summary

Biological ActivityDescriptionReferences
Receptor Binding Affinity for adrenergic and dopaminergic receptors
CNS Stimulation Possible stimulant effects similar to amphetamines
Cardiovascular Effects Increased heart rate and blood pressure

Study 1: Neuropharmacological Effects

A study conducted on the neuropharmacological profile of this compound demonstrated its capacity to increase locomotor activity in rodent models, suggesting stimulant properties akin to traditional amphetamines. The compound was found to significantly elevate dopamine levels in specific brain regions associated with reward processing.

Study 2: Cardiovascular Impact

In another research effort, the cardiovascular effects of this compound were assessed in a controlled environment. Results indicated that administration led to increased heart rate and elevated blood pressure in test subjects, highlighting its potential as a sympathomimetic agent.

Study 3: Comparative Analysis

A comparative analysis with structurally similar compounds, such as (1R)-1-(4-butylphenyl)ethanamine, revealed that variations in side chain length significantly influenced receptor affinity and biological activity. This underscores the importance of molecular structure in pharmacodynamics.

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